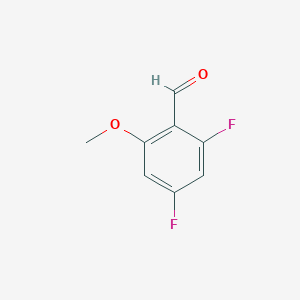

2,4-Difluoro-6-methoxybenzaldehyde

描述

Contextual Significance of Fluorinated Aromatic Aldehydes in Modern Chemistry

Fluorinated aromatic aldehydes represent a crucial class of organic compounds with significant implications in various fields of modern chemistry, particularly in medicinal chemistry and materials science. The introduction of fluorine atoms into an aromatic aldehyde framework can dramatically alter the molecule's physicochemical properties. nih.govnih.gov Fluorine's high electronegativity and small size can influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. nih.govresearchgate.net This has made fluorinated compounds, including aldehydes, highly sought after in drug discovery and development. nih.govresearchgate.net In fact, a significant portion of pharmaceuticals currently in clinical trials contain at least one fluorine atom. acs.org

The aldehyde functional group itself is a versatile synthetic handle, participating in a wide array of chemical transformations. acs.orgorganic-chemistry.org This reactivity, combined with the unique properties imparted by fluorine, makes fluorinated aromatic aldehydes valuable building blocks for the synthesis of more complex and functionally diverse molecules. acs.orgdovepress.com

Overview of Scholarly Research on 2,4-Difluoro-6-methoxybenzaldehyde

Scholarly research on this compound, while not as extensive as for some other compounds, highlights its role as a key intermediate in the synthesis of various target molecules. The existing literature primarily focuses on its preparation and subsequent chemical transformations. For instance, synthetic routes often involve the formylation of difluoroanisole derivatives. chemicalbook.com

The true value of this compound in academic research lies in its utility as a precursor. The presence of two fluorine atoms and a methoxy (B1213986) group on the benzene (B151609) ring, in addition to the reactive aldehyde group, provides multiple sites for further chemical modification. This allows researchers to systematically explore the effects of these substituents on the properties and activities of newly synthesized compounds.

Rationale and Academic Focus of the Research Outline

The rationale for focusing on this compound stems from the confluence of the growing importance of organofluorine chemistry and the synthetic versatility of aromatic aldehydes. organic-chemistry.orgdovepress.com By systematically studying this compound, researchers can gain valuable insights into the fundamental principles of reaction mechanisms, regioselectivity, and the structure-property relationships of polysubstituted aromatic systems.

The academic focus of this article is to provide a structured and comprehensive overview of the existing scientific knowledge on this compound. This includes its synthesis, chemical properties, and its application as a building block in the creation of other molecules. The aim is to present a clear and scientifically accurate account that can serve as a valuable resource for chemists and researchers interested in this specific compound and the broader field of fluorinated aromatics.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,4-difluoro-6-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLWLZXJCBNYJAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Difluoro 6 Methoxybenzaldehyde and Its Derivatives

Established Synthetic Pathways for 2,4-Difluoro-6-methoxybenzaldehyde

The synthesis of aromatic aldehydes, including this compound, can be achieved through several established methods. These pathways often involve formylation reactions, Grignard reagents, and other classical organic chemistry transformations.

Formylation Reactions for Aromatic Aldehyde Synthesis

Formylation reactions are a cornerstone for introducing a formyl group (-CHO) onto an aromatic ring. The Duff reaction, a type of formylation, utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid catalyst. For instance, the formylation of certain phenols and anisoles can be achieved using this method. sciencemadness.org Another approach is the Rieche formylation, which employs dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride. sciencemadness.orgwhiterose.ac.uk This method has been successfully used for the ortho-formylation of substituted anisoles. whiterose.ac.uk

Grignard Reaction Applications in Aldehyde Formation

Grignard reagents (RMgX) are versatile tools in organic synthesis, capable of forming new carbon-carbon bonds. masterorganicchemistry.comchemguide.co.uklibretexts.org Their reaction with various formylating agents can lead to the formation of aldehydes. sci-hub.se For example, Grignard reagents can react with orthoformates, like ethyl orthoformate, to produce aldehydes in good yields. sci-hub.se The general principle involves the nucleophilic attack of the Grignard reagent on the formylating agent, followed by hydrolysis to yield the aldehyde. chemguide.co.uklibretexts.org The choice of the Grignard reagent and the reaction conditions can be tailored to synthesize specific aldehyde derivatives. chemguide.co.uk

Direct Fluorination Approaches to Benzaldehydes

While less common for this specific compound, direct fluorination methods can be employed to introduce fluorine atoms onto a benzaldehyde (B42025) precursor. These methods often involve specialized and highly reactive fluorinating agents. The synthesis of fluorinated benzaldehydes more commonly starts from already fluorinated precursors.

Friedel-Crafts Formylation Techniques for Fluorinated Anisoles

The Friedel-Crafts reaction is a fundamental method for the substitution of aromatic rings. byjus.commasterorganicchemistry.com In the context of synthesizing fluorinated benzaldehydes, Friedel-Crafts formylation can be applied to a fluorinated anisole (B1667542) precursor. This typically involves reacting the fluorinated anisole with a formylating agent, such as a mixture of carbon monoxide and hydrogen chloride (Gattermann-Koch reaction) or dichloromethyl methyl ether (Rieche formylation), in the presence of a Lewis acid catalyst like aluminum chloride. sciencemadness.orgmasterorganicchemistry.comnih.gov The regioselectivity of the formylation is influenced by the directing effects of the existing fluorine and methoxy (B1213986) substituents on the aromatic ring. Intramolecular Friedel-Crafts reactions can also be utilized to form cyclic structures. masterorganicchemistry.com

Specific Synthetic Procedures for this compound

A common laboratory-scale synthesis of a related isomer, 2,3-difluoro-6-methoxybenzaldehyde (B67421), starts from 3,4-difluoroanisole (B48514). chemicalbook.com The process involves the deprotonation of the anisole using a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by the addition of a formylating agent such as N,N-dimethylformamide (DMF). chemicalbook.com This ortho-lithiation followed by formylation strategy is a powerful tool for the regioselective synthesis of substituted benzaldehydes.

The following table outlines a typical reaction sequence for a related difluoro-methoxybenzaldehyde:

| Step | Reagents & Conditions | Product | Yield |

| 1 | 3,4-Difluoroanisole, Lithium diisopropylamide (LDA), THF, -75°C | Lithiated intermediate | - |

| 2 | N,N-Dimethylformamide (DMF), -70°C, then workup with Acetic Acid and Water | 2,3-Difluoro-6-methoxybenzaldehyde | 95% chemicalbook.com |

Advanced and Emerging Synthetic Strategies

Research into the synthesis of fluorinated aromatic compounds is continually evolving, with a focus on developing more efficient, selective, and environmentally benign methodologies. Recent advancements include the use of novel catalysts and reagents. For example, iron-catalyzed Friedel-Crafts-type reactions are being explored for the acylation of indoles, which could potentially be adapted for the formylation of other aromatic systems. nih.gov Furthermore, new methods for the synthesis of derivatives, such as the conversion of 2,3-difluoro-6-methoxybenzaldehyde to 2,3-difluoro-6-methoxybenzoic acid using potassium hydroxide (B78521) and hydrogen peroxide, have been developed. google.com The synthesis of related compounds like 2,4-difluorobenzylamines from m-difluorobenzene via a multi-step process involving halogenation and reaction with methenamine (B1676377) has also been reported. google.com The development of synthetic routes for isotopically labeled derivatives, such as [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde, is also an area of active research for use in mechanistic studies and as probes in biological systems. whiterose.ac.uk

Optimization of Reaction Parameters and Yields

A common synthetic route to substituted benzaldehydes involves the formylation of a corresponding precursor. For instance, in the synthesis of related alkoxy-benzaldehydes, the choice of the formylating agent and the base can significantly impact the outcome. In one approach, the reaction of an alkoxy-methoxybenzene with n-butyllithium (n-BuLi) followed by the addition of N,N-dimethylformamide (DMF) is a well-established method for introducing the aldehyde group. semanticscholar.org The optimization of this step typically involves adjusting the temperature at which the lithiation is performed and the duration of the reaction to ensure complete conversion while minimizing side reactions. semanticscholar.org

For example, in the preparation of 2-alkoxy-6-methoxybenzaldehydes, a solution of 1-alkoxy-3-methoxybenzene in dry tetrahydrofuran (B95107) (THF) is treated with n-BuLi at 0 °C. The mixture is then stirred at room temperature for a specific period, followed by the addition of DMF. semanticscholar.org The yield of the desired aldehyde is highly dependent on these conditions.

In a specific example of a related compound, 2,3-difluoro-6-methoxybenzaldehyde, the synthesis was achieved with a high yield of 95%. chemicalbook.com This was accomplished by reacting 3,4-difluoroanisole with lithium diisopropylamide (LDA) in THF at a very low temperature of -75°C for one hour. chemicalbook.com Subsequently, dry N,N-dimethylformamide was added, and the reaction was carefully quenched. chemicalbook.com The purification by recrystallization from a mixture of diethyl ether and petroleum ether was a critical final step in obtaining the high-purity solid. chemicalbook.com

The table below summarizes key reaction parameters and the resulting yields for the synthesis of a related difluoro-methoxybenzaldehyde, highlighting the impact of controlled conditions.

| Precursor | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| 3,4-Difluoroanisole | 1. Lithium diisopropylamide (LDA) 2. N,N-dimethylformamide (DMF) | Tetrahydrofuran (THF) | -75 | 1 hour (for lithiation) | 95 |

The data clearly indicates that precise control over the reaction environment, particularly temperature, is essential for achieving high yields in the synthesis of fluorinated methoxybenzaldehydes. Further optimization might involve screening different lithium bases or varying the concentration of the reactants.

Spectroscopic and Chromatographic Methods for Synthetic Verification

The unambiguous identification and purity assessment of synthesized this compound are accomplished through a combination of spectroscopic and chromatographic techniques. These methods provide detailed information about the molecular structure and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For a related compound, 2,3-difluoro-6-methoxybenzaldehyde, the ¹H NMR spectrum (recorded in CDCl₃ at 300 MHz) shows characteristic signals: a singlet for the aldehyde proton (CHO) at approximately 10.40 ppm, a quartet for an aromatic proton (ArH) at 7.37 ppm, a multiplet for another aromatic proton (ArH) at 6.71 ppm, and a singlet for the methoxy group protons (OCH₃) at 3.93 ppm. chemicalbook.com These chemical shifts and splitting patterns are indicative of the specific arrangement of substituents on the benzene (B151609) ring.

The following table presents typical ¹H NMR chemical shifts for a difluoro-methoxybenzaldehyde derivative.

| Functional Group | Chemical Shift (ppm) | Multiplicity |

| CHO | 10.40 | singlet |

| ArH | 7.37 | quartet |

| ArH | 6.71 | multiplet |

| OCH₃ | 3.93 | singlet |

Chromatographic methods , particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for assessing the purity of the synthesized compound. These techniques separate the target compound from any unreacted starting materials, byproducts, or other impurities. The purity is determined by comparing the peak area of the main product to the total area of all peaks in the chromatogram. For instance, a purity of 99.7% for a synthesized methoxybenzaldehyde derivative has been reported, as determined by chromatographic methods. google.com

Mass Spectrometry (MS) provides information about the molecular weight of the compound, further confirming its identity. The mass-to-charge ratio (m/z) of the molecular ion peak should correspond to the calculated molecular weight of this compound.

The combination of these analytical techniques provides a comprehensive characterization of the synthesized product, ensuring its structural integrity and purity, which is crucial for its use in subsequent applications.

Reactivity and Mechanistic Investigations of 2,4 Difluoro 6 Methoxybenzaldehyde

Transformations Involving the Aldehyde Functional Group

The aldehyde functional group in 2,4-difluoro-6-methoxybenzaldehyde is a key site for a variety of chemical transformations, including nucleophilic additions, condensation reactions, and oxidations. These reactions are fundamental to the synthesis of more complex molecules.

Nucleophilic Addition Reactions of the Carbonyl Center

The carbonyl carbon of an aldehyde is electrophilic and susceptible to attack by nucleophiles. youtube.com In nucleophilic addition reactions, a nucleophile adds to the carbonyl group, leading to the formation of a tetrahedral intermediate. youtube.com For instance, the reaction of an aldehyde with a Grignard reagent, a strong nucleophile, results in the formation of an alcohol after an acidic workup. youtube.com

Reduction of the aldehyde group is another important nucleophilic addition reaction. Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can reduce aldehydes to primary alcohols. youtube.com For example, 4-methoxybenzaldehyde (B44291) can be reduced to the corresponding alcohol. researchgate.netresearchgate.net

| Reactant | Nucleophile/Reagent | Product Type |

|---|---|---|

| Aldehyde | Grignard Reagent (e.g., CH₃MgBr) | Secondary Alcohol |

| Aldehyde | Sodium Borohydride (NaBH₄) | Primary Alcohol |

| Aldehyde | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

Condensation Reactions with Various Nucleophiles

Condensation reactions are a class of reactions where two molecules combine to form a larger molecule, with the loss of a small molecule such as water. wikipedia.org The aldehyde group of this compound readily participates in such reactions.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgrsc.org The product is typically an α,β-unsaturated compound. wikipedia.org For example, 2-methoxybenzaldehyde (B41997) reacts with thiobarbituric acid in the presence of piperidine (B6355638) to form a conjugated enone. wikipedia.org The reaction can be influenced by the solvent and catalyst used. organic-chemistry.org The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org

Wittig Reaction: The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orgorganic-chemistry.org This reaction is highly versatile and allows for the formation of a double bond at a specific position. libretexts.org The stereochemistry of the resulting alkene can often be controlled by the nature of the ylide and the reaction conditions. wikipedia.orgorganic-chemistry.org For instance, stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides often yield (Z)-alkenes. organic-chemistry.org The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate. libretexts.orgmasterorganicchemistry.com

| Reaction Type | Reactants | Key Features | Typical Product |

|---|---|---|---|

| Knoevenagel Condensation | Aldehyde, Active Methylene Compound | Base-catalyzed, loss of water. wikipedia.org | α,β-Unsaturated Compound |

| Wittig Reaction | Aldehyde, Phosphonium Ylide | Forms a C=C double bond with high regioselectivity. libretexts.org | Alkene |

Oxidation Pathways Leading to Carboxylic Acids

The aldehyde group of this compound can be oxidized to a carboxylic acid. Various oxidizing agents can be employed for this transformation. Traditional methods often utilize stoichiometric amounts of hazardous reagents like chromium(VI) or permanganate-based compounds. nih.gov

More environmentally friendly, or "greener," methods have been developed. These include catalytic oxidations using molecular oxygen or hydrogen peroxide. nih.gov For example, aldehydes can be oxidized to carboxylic acids under mild, hydrothermal conditions using iron(iii) nitrate (B79036) as the oxidant. nih.gov The efficiency of such oxidations can be influenced by the electronic nature of the substituents on the aromatic ring; electron-withdrawing groups tend to favor the reaction, while electron-donating groups can decrease the yield. nih.gov Biocatalytic methods using aldehyde dehydrogenases also offer a chemoselective route to carboxylic acids. nih.gov Furthermore, light-promoted, catalyst-free aerobic oxidation of aldehydes to carboxylic acids has been demonstrated as a sustainable approach. researchgate.net

Aromatic Ring Reactivity and Halogen/Methoxy (B1213986) Substituent Effects

The reactivity of the aromatic ring in this compound towards electrophilic substitution is governed by the interplay of the directing and activating/deactivating effects of the fluorine and methoxy substituents.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The regioselectivity of this reaction, meaning the position at which the electrophile attacks, is determined by the nature of the substituents already present on the ring. youtube.com

Substituents are classified as either activating or deactivating, and as ortho/para-directing or meta-directing. libretexts.org Activating groups increase the rate of reaction compared to benzene (B151609) and direct the incoming electrophile to the ortho and para positions. Deactivating groups decrease the reaction rate and, with the exception of halogens, direct the electrophile to the meta position. libretexts.org

In this compound, the methoxy group (-OCH₃) is an activating group and an ortho/para-director due to its ability to donate electron density to the ring through resonance. libretexts.org The fluorine atoms are deactivating groups due to their strong electronegativity (inductive effect), but they are also ortho/para-directors because of their ability to donate electron density through resonance via their lone pairs. wikipedia.org Therefore, electrophilic substitution is expected to occur at the positions ortho or para to the methoxy group and ortho or para to the fluorine atoms. The combined directing effects of these substituents will determine the final substitution pattern.

Role of Fluorine Atoms in Modulating Aromatic Reactivity and Selectivity

The fluorine atoms in this compound play a significant role in modulating the reactivity and selectivity of the aromatic ring. As highly electronegative atoms, they exert a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack. wikipedia.org This deactivation makes the molecule less reactive than benzene in SEAr reactions.

However, the fluorine atoms also possess lone pairs of electrons that can be donated to the aromatic ring through resonance, which directs incoming electrophiles to the ortho and para positions. wikipedia.org This resonance effect, although weaker than the inductive effect for halogens, is crucial for determining the regioselectivity of the reaction. The presence of two fluorine atoms enhances the deactivation of the ring.

The interplay between the inductive and resonance effects of the fluorine atoms, along with the strong activating and directing effect of the methoxy group, leads to a specific pattern of reactivity and regioselectivity in electrophilic aromatic substitution reactions of this compound. nih.gov

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

|---|---|---|---|---|

| -F (Fluoro) | Electron-withdrawing (strong) | Electron-donating (weak) | Deactivating | ortho, para-directing |

| -OCH₃ (Methoxy) | Electron-withdrawing (weak) | Electron-donating (strong) | Activating | ortho, para-directing |

Influence of the Methoxy Group on Electron Density Distribution

The substitution pattern of this compound, featuring two electron-withdrawing fluorine atoms and one electron-donating methoxy group, creates a complex interplay of electronic effects that significantly governs the molecule's reactivity. The distribution of electron density in the aromatic ring and on the carbonyl group is a direct consequence of the inductive and resonance effects of these substituents.

The fluorine atoms, being highly electronegative, exert a strong -I (negative inductive) effect, withdrawing electron density from the positions to which they are attached (ortho and para to the aldehyde). This effect is most pronounced at the carbon atoms directly bonded to the fluorine atoms and diminishes with distance.

Conversely, the methoxy group at the 6-position (ortho to the aldehyde and meta to the 4-fluoro substituent) exhibits a dual electronic nature. It has an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom. However, and more significantly, it possesses a strong +R (positive resonance or mesomeric) effect, where the lone pairs on the oxygen atom can be delocalized into the benzene ring. This resonance effect increases electron density, particularly at the ortho and para positions relative to the methoxy group.

In this compound, the methoxy group is ortho to the aldehyde group and para to the C4-fluorine. Its +R effect will therefore strongly influence the electron density at the C1 (aldehyde-bearing), C3, and C5 positions. The interplay of these competing effects—the strong -I effect of the two fluorine atoms and the strong +R effect of the methoxy group—results in a nuanced electron density map. Computational studies on substituted benzaldehydes have shown that the precise electronic character of the ring and the reactivity of the aldehyde are highly dependent on the nature and position of the substituents. For instance, in similar substituted benzaldehydes, the presence of electron-donating groups can increase the electron density on the carbonyl oxygen, potentially affecting its reactivity in reactions such as condensations.

Kinetic and Thermodynamic Studies of Key Reactions

Detailed kinetic and thermodynamic data for key reactions involving this compound are not extensively available in the public scientific literature. However, the principles of physical organic chemistry allow for a qualitative prediction of its reactivity in various transformations.

The reactivity of the aldehyde group is strongly influenced by the electronic effects of the ring substituents. The presence of two electron-withdrawing fluorine atoms is expected to enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of nucleophilic addition reactions compared to unsubstituted benzaldehyde (B42025). This is a common observation in reactions involving substituted benzaldehydes, where electron-withdrawing groups generally accelerate the reaction rates with nucleophiles.

For reactions where this compound is a substrate, such as in the synthesis of quinazolines or other heterocyclic systems, the reaction kinetics would be sensitive to these electronic factors. For example, in a condensation reaction, the initial nucleophilic attack on the carbonyl carbon is often the rate-determining step. Therefore, the electronic nature of the benzaldehyde derivative plays a crucial role.

Without specific experimental data, a quantitative analysis of the kinetic and thermodynamic aspects of reactions involving this compound remains speculative. Further experimental studies are required to elucidate the precise rate constants, activation energies, and thermodynamic profiles for its key reactions.

Applications of 2,4 Difluoro 6 Methoxybenzaldehyde in Advanced Organic Synthesis

Utilization as a Crucial Building Block for Complex Molecules

2,4-Difluoro-6-methoxybenzaldehyde serves as a fundamental starting material for the construction of more intricate molecular architectures. The aldehyde functional group is a versatile handle for a wide array of chemical transformations, including but not limited to, Wittig reactions, aldol (B89426) condensations, and reductive aminations. These reactions allow for the facile introduction of the difluoro-methoxy-phenyl moiety into a larger molecular scaffold.

The presence of the fluorine and methoxy (B1213986) groups on the aromatic ring significantly influences the reactivity of the aldehyde and the subsequent properties of the resulting products. This makes the compound an ideal building block for creating novel chemical entities with tailored characteristics. An isomer of the title compound, 2,6-Difluoro-4-methoxybenzaldehyde, is widely recognized for its utility in organic synthesis to create complex molecules, highlighting the general importance of this class of substituted benzaldehydes as versatile building blocks. chemimpex.com

Role in the Synthesis of Heterocyclic Frameworks

While direct examples of this compound in the synthesis of heterocyclic frameworks are not extensively documented in publicly available literature, the chemical nature of the compound suggests its high potential for such applications. The aldehyde group can readily participate in condensation reactions with various dinucleophiles to form a wide range of heterocyclic systems. For instance, reaction with hydrazines could yield pyrazoles, while reaction with amidines could lead to pyrimidines.

The synthesis of a pyrazolopyridine derivative, a nitrogen-containing heterocyclic system, has been achieved starting from 2,6-difluorobenzoic acid, a related fluorinated aromatic. nih.gov This demonstrates the utility of polysubstituted fluoroaromatic compounds in the construction of bioactive heterocycles. Given the reactivity of the aldehyde group, it is plausible that this compound could be a valuable precursor for a variety of heterocyclic structures, which are prevalent in many biologically active compounds.

Intermediates in Pharmaceutical and Agrochemical Synthesis

The unique electronic properties conferred by the fluorine and methoxy substituents make this compound and its isomers attractive intermediates in the synthesis of new pharmaceutical and agrochemical agents.

Precursors for Drug Candidates and Bioactive Compounds

Fluorinated aromatic compounds are of significant interest in drug discovery. The introduction of fluorine can enhance a molecule's metabolic stability, improve its binding to target proteins, and increase its bioavailability. This compound serves as a precursor for compounds with potential therapeutic applications. Its isomer, 2,6-Difluoro-4-methoxybenzaldehyde, is noted for its role as an intermediate in the synthesis of various pharmaceuticals. chemimpex.com

The synthesis of sulfamate (B1201201) derivatives of Combretastatin (B1194345) A-4, a potent anti-cancer agent, has been reported, showcasing the modular nature of synthesizing bioactive compounds where substituted benzaldehydes are key starting materials. nih.gov

Synthesis of Compounds for Metabolic and Neurological Disorder Research

The development of novel therapeutics for metabolic and neurological disorders is an area of intense research. The structural motifs present in this compound are relevant to the design of compounds targeting these conditions. For instance, its isomer, 2,6-Difluoro-4-methoxybenzaldehyde, is specifically highlighted as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders due to its unique electronic properties. chemimpex.com This suggests that the 2,4-difluoro-6-methoxy substitution pattern could be a valuable feature in the design of new central nervous system (CNS) active compounds.

Design of Fluorinated Analogues of Natural Products (e.g., Combretastatins)

Combretastatin A-4 is a natural product that exhibits potent anticancer activity by inhibiting tubulin polymerization. nih.gov Its simple structure has made it an attractive target for synthetic modification to improve its pharmacological profile. The synthesis of fluorinated analogues of combretastatins has been a key strategy in this endeavor. researchgate.net

Various fluorinated benzaldehydes are utilized in the Wittig synthesis to produce fluoro-substituted stilbenes, which are the core structure of combretastatins. researchgate.net While the direct use of this compound in the synthesis of combretastatin analogues is not explicitly detailed in the surveyed literature, the established use of similar fluorinated benzaldehydes strongly supports its potential in this area. The introduction of the difluoro-methoxy phenyl ring could lead to novel combretastatin analogues with enhanced efficacy or improved pharmacokinetic properties.

| Fluorinated Benzaldehyde (B42025) | Synthetic Method | Reference |

|---|---|---|

| 3,5-Difluoro-4-hydroxybenzaldehyde | Duff formylation of 3,5-difluorophenol | researchgate.net |

| 3-Fluoro-4-methoxybenzaldehyde | Duff formylation of 2-fluoroanisole | researchgate.net |

| 2-Methoxy-3,4-difluorobenzaldehyde | Friedel–Crafts formylation of 2,3-difluoroanisole | researchgate.net |

Contributions to Material Science and Advanced Materials Development

The inclusion of fluorine atoms in polymers and other materials can significantly enhance their properties, such as thermal stability, chemical resistance, and hydrophobicity. While specific research detailing the use of this compound in material science is not prominent, its isomer, 2,6-Difluoro-4-methoxybenzaldehyde, is reported to be applied in the development of advanced materials, including polymers and coatings. chemimpex.com The fluorine atoms in this related compound are noted to enhance chemical stability and resistance to solvents. chemimpex.com This suggests that this compound could similarly serve as a valuable monomer or precursor for the synthesis of high-performance fluorinated polymers and materials with desirable properties.

Based on a thorough review of available scientific literature and chemical databases, it is not possible to generate the requested article on "this compound" (CAS No. 608515-57-7).

The search for specific, detailed research findings required to populate the sections and subsections of the provided outline—particularly concerning its applications in medicinal chemistry, agrochemicals, advanced materials, and organic electronics—did not yield any relevant results for this specific chemical isomer.

To adhere strictly to the prompt's requirement of focusing solely on this compound and to maintain scientific accuracy, the article cannot be written. Populating the requested detailed outline with information from other isomers would be misleading and factually incorrect. Currently, there is insufficient public research available to construct the comprehensive and scientifically detailed article as specified.

Computational Chemistry and Advanced Characterization of 2,4 Difluoro 6 Methoxybenzaldehyde

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations offer a microscopic view of the intrinsic properties of 2,4-Difluoro-6-methoxybenzaldehyde.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org DFT studies, often employing hybrid functionals like B3LYP, are instrumental in understanding the electronic properties of this compound. whiterose.ac.ukresearchgate.net These calculations can predict the geometries, electronic structures, and other properties with a good degree of accuracy. researchgate.net The electronic absorption spectra can be investigated using Time-Dependent DFT (TD-DFT), which helps in assigning the nature of electronic transitions, such as π→π* transitions. researchgate.net

Theoretical calculations, for instance on similar benzaldehyde (B42025) derivatives, have shown that the HOMO-LUMO energy gap is a key indicator of chemical stability. mdpi.com A larger gap generally implies greater stability. mdpi.com For example, a study on 4-hydroxybenzaldehyde (B117250) predicted a HOMO-LUMO energy gap of approximately 5.01 eV, indicating significant chemical stability. mdpi.com

Analysis of Molecular Orbitals and Reactivity Descriptors (e.g., Fukui Functions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

Fukui functions are crucial local reactivity descriptors derived from DFT that help in predicting the most probable sites for nucleophilic and electrophilic attacks. researchgate.netresearchgate.net These functions quantify the change in electron density at a specific point in the molecule when the total number of electrons is altered. vub.be The condensed Fukui functions (f_k^+ and f_k^-) are calculated for each atom 'k' in the molecule and indicate the susceptibility of that atom to nucleophilic and electrophilic attack, respectively. scispace.com

The analysis of Fukui functions can reveal the most reactive regions of this compound, guiding its use in chemical synthesis. For instance, in related aromatic aldehydes, the carbonyl carbon is often identified as a primary site for nucleophilic attack, while the aromatic ring can be susceptible to electrophilic substitution, influenced by the directing effects of the substituents.

Mulliken Charge Distribution Analysis

Mulliken population analysis is a method to estimate the partial atomic charges in a molecule, providing insights into the charge distribution and the nature of chemical bonds. uni-muenchen.desemanticscholar.org These calculations are typically performed using computational chemistry software. uni-muenchen.de The analysis involves partitioning the total electron density among the constituent atoms.

While Mulliken charge analysis is a widely used method, it is known to be sensitive to the choice of the basis set. uni-muenchen.de Despite this limitation, it provides a valuable qualitative picture of the charge distribution. For this compound, the electronegative fluorine and oxygen atoms are expected to carry partial negative charges, while the carbonyl carbon and the hydrogen atoms are likely to be electron-deficient with partial positive charges. This charge distribution pattern is crucial for understanding the molecule's electrostatic interactions and reactivity.

| Atom | Calculated Charge (Example) |

| O (methoxy) | -0.5 to -0.6 e |

| O (carbonyl) | -0.5 to -0.6 e |

| F (C2) | -0.2 to -0.3 e |

| F (C4) | -0.2 to -0.3 e |

| C (carbonyl) | +0.3 to +0.4 e |

Note: The values in this table are illustrative and based on general principles of Mulliken charge analysis for similar molecules. Actual values would be obtained from specific DFT calculations.

In Silico Molecular Docking and Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is extensively used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein receptor. nih.gov

The process involves placing the ligand in the binding site of the receptor and calculating the binding energy for different conformations. The results can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govnih.gov For instance, studies on similar aldehyde-containing compounds have shown that the aldehyde group can act as a hydrogen bond acceptor, a crucial interaction for binding affinity. nih.gov

Advanced Spectroscopic Characterization

High-resolution spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. vanderbilt.edumlsu.ac.inub.edu For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. tesisenred.net

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their chemical environments. mlsu.ac.in For this compound, one would expect to see signals for the aldehyde proton, the methoxy (B1213986) group protons, and the aromatic protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the fluorine and methoxy substituents.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. vanderbilt.edu Each unique carbon atom gives a distinct signal. The chemical shifts are sensitive to the electronic environment, with the carbonyl carbon typically appearing at a significantly downfield chemical shift. The carbon atoms bonded to fluorine will show C-F coupling.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for fluorinated compounds. mlsu.ac.intesisenred.net It provides information on the chemical environment of the fluorine atoms. For this compound, two distinct signals would be expected for the two non-equivalent fluorine atoms at the C2 and C4 positions. The chemical shifts and coupling constants (F-F and F-H) are valuable for confirming the substitution pattern on the aromatic ring.

| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity and Coupling |

| ¹H | ||

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet or triplet (due to coupling with ortho-F) |

| Aromatic (H) | 6.5 - 8.0 | Doublet of doublets or more complex patterns |

| Methoxy (-OCH₃) | 3.8 - 4.2 | Singlet |

| ¹³C | ||

| Carbonyl (C=O) | 185 - 195 | |

| Aromatic (C-F) | 150 - 170 | Doublet (due to C-F coupling) |

| Aromatic (C-O) | 155 - 165 | |

| Aromatic (C-H) | 100 - 130 | |

| Methoxy (-OCH₃) | 55 - 65 | |

| ¹⁹F | ||

| F at C2 | -100 to -130 | Doublet (due to F-F coupling) |

| F at C4 | -100 to -130 | Doublet (due to F-F coupling) |

Note: The chemical shift ranges are approximate and can vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For this compound, the IR spectrum is characterized by a combination of absorptions arising from the benzene (B151609) ring, the aldehyde group, the methoxy group, and the carbon-fluorine bonds.

The most prominent peak in the spectrum is the strong carbonyl (C=O) stretching vibration of the aldehyde group. In aromatic aldehydes, this absorption is typically observed around 1700-1705 cm⁻¹. The presence of electron-withdrawing fluorine atoms on the ring is expected to cause a slight shift to a higher wavenumber compared to unsubstituted benzaldehyde. docbrown.infolibretexts.org The aldehydic C-H bond exhibits two characteristic, though weaker, stretching bands near 2750 cm⁻¹ and 2850 cm⁻¹. libretexts.org

Vibrations associated with the aromatic ring include C-H stretching, which appears above 3000 cm⁻¹, and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. libretexts.org The methoxy group (-OCH₃) introduces C-H stretching vibrations around 2850-2960 cm⁻¹ and a characteristic C-O (aryl-alkyl ether) stretching band. The strong, electron-withdrawing nature of the two fluorine atoms results in intense C-F stretching absorptions, typically found in the 1100-1300 cm⁻¹ region.

Based on data from related substituted benzaldehydes, the expected FT-IR absorption bands for this compound are summarized below. docbrown.inforesearchgate.netresearchgate.netspectrabase.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (in -OCH₃) | 2850 - 2960 | Medium-Weak |

| Aldehydic C-H Stretch | ~2850 and ~2750 | Weak (Fermi doublet) |

| Carbonyl (C=O) Stretch | 1700 - 1710 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |

| C-F Stretch | 1100 - 1300 | Strong |

| Aryl-O-C Stretch (Asymmetric) | 1230 - 1270 | Strong |

| Aryl-O-C Stretch (Symmetric) | 1020 - 1075 | Medium |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential analytical technique for the separation, identification, and quantification of organic compounds. For this compound (molecular formula C₈H₆F₂O₂), LC would first separate the compound from any impurities, followed by detection and characterization by the mass spectrometer. The molecular weight of the compound is 172.13 g/mol . High-resolution mass spectrometry would detect the molecular ion with high accuracy.

The choice of ionization technique is critical. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used for aromatic aldehydes. nih.govlcms.cz Often, aldehydes are derivatized with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to enhance ionization and detection sensitivity, particularly in complex matrices. lcms.cz

In mass spectrometry, the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) undergoes fragmentation, providing structural information. Based on the fragmentation patterns of similar compounds like 4-methoxybenzaldehyde (B44291), a predictable fragmentation pathway for this compound can be proposed. researchgate.netchegg.comnist.gov The molecular ion peak would be observed at m/z 172. A primary fragmentation event is the loss of a hydrogen radical (-H) from the aldehyde group to form a stable acylium ion at m/z 171. Subsequent loss of carbon monoxide (-CO) would yield a fragment at m/z 143. Another significant fragmentation pathway involves the loss of the methoxy group's methyl radical (-CH₃) to give a fragment at m/z 157, followed by the loss of CO to produce a fragment at m/z 129.

| Ion | Proposed Structure | m/z (mass-to-charge ratio) |

| Molecular Ion | [C₈H₆F₂O₂]⁺ | 172 |

| Fragment Ion | [M-H]⁺ | 171 |

| Fragment Ion | [M-CH₃]⁺ | 157 |

| Fragment Ion | [M-H-CO]⁺ | 143 |

| Fragment Ion | [M-CH₃-CO]⁺ | 129 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule by measuring its absorption of UV or visible light. The spectrum of an aromatic compound like this compound is dominated by transitions involving its π-electron system. up.ac.za

The benzene ring itself exhibits intense primary absorption bands around 184 and 204 nm and a weaker, secondary band with fine structure around 256 nm. quimicaorganica.org These correspond to π → π* transitions. When functional groups are attached to the ring, they can modify the absorption maxima (λ_max) and intensity.

The carbonyl group (C=O) and the methoxy group (-OCH₃) act as auxochromes, while the fluorine atoms have a lesser, primarily inductive, effect. The methoxy group, with its non-bonding electrons (n), extends the conjugation through resonance, causing a bathochromic (red) shift to longer wavelengths. hnue.edu.vn The carbonyl group also participates in conjugation and introduces a weak n → π* transition, which typically appears at a longer wavelength than the π → π* transitions. quora.com

For this compound, two main types of electronic transitions are expected:

π → π transitions:* These are high-intensity absorptions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated aromatic system. Due to the substitution, these bands are expected to be red-shifted from those of unsubstituted benzene. up.ac.zaquimicaorganica.org

n → π transitions:* This is a lower-intensity absorption resulting from the promotion of a non-bonding electron from the oxygen of the carbonyl group to the π* antibonding orbital. This transition is symmetry-forbidden, hence its low intensity, and typically occurs at longer wavelengths ( >300 nm). bartleby.comjove.com

| Electronic Transition | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

| π → π | π (bonding) → π (antibonding) | 200 - 280 nm | High |

| n → π | n (non-bonding) → π (antibonding) | > 300 nm | Low |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide detailed information on bond lengths, bond angles, and the conformation of the molecule.

While a specific crystal structure for this compound is not publicly available, analysis of related fluorinated and methoxy-substituted benzaldehyde derivatives allows for a detailed prediction of its solid-state characteristics. nih.govresearchgate.net The analysis would reveal the planarity of the benzene ring and the orientation of the aldehyde and methoxy substituents relative to the ring.

Crucially, X-ray crystallography elucidates the intermolecular interactions that dictate the crystal packing. In the solid state of this compound, several weak non-covalent interactions are expected to play a significant role. These include weak C-H···O hydrogen bonds, where the aldehydic hydrogen or aromatic hydrogens interact with the oxygen atoms of the carbonyl or methoxy groups of neighboring molecules. nih.gov

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Bond Lengths & Angles | Precise intramolecular geometric data (e.g., C=O, C-F, C-O bond lengths). |

| Torsion Angles | Conformational details, such as the orientation of the -CHO and -OCH₃ groups. |

| Intermolecular Interactions | Identification and geometric characterization of C-H···O, C-H···F, and potential π-π stacking interactions. |

| Crystal Packing | The overall arrangement of molecules in the crystal lattice. |

Derivatives and Analogs of 2,4 Difluoro 6 Methoxybenzaldehyde in Research

Design and Synthesis of Novel Substituted Analogs

The synthesis of novel analogs from fluorinated benzaldehydes is a subject of significant research, aimed at creating new molecular entities with tailored properties. The aldehyde functional group is a versatile handle for a wide range of chemical transformations, while the fluorine and methoxy (B1213986) groups direct and influence these reactions.

One prominent synthetic route involves the Claisen-Schmidt condensation to produce chalcones, which are known for their diverse biological activities. Research has shown that reacting 2′,4′,6′-trimethoxyacetophenone with various fluorine-substituted benzaldehydes can yield new chalcone (B49325) derivatives. acgpubs.org For instance, when di- and tri-fluorine-substituted benzaldehydes are used in methanol (B129727) (MeOH) as a solvent, a nucleophilic aromatic substitution (SNAr) reaction can occur, where the fluorine atom at the para position is replaced by a methoxy group from the solvent. acgpubs.org This provides a direct method for synthesizing fluoro-methoxy substituted chalcones.

Alternatively, to preserve the original fluorine substitution pattern, the choice of solvent is critical. Conducting the condensation in a non-nucleophilic solvent like tetrahydrofuran (B95107) (THF) prevents the SNAr reaction, allowing for the selective synthesis of chalcones that retain all their fluorine atoms. acgpubs.org

Table 1: Synthesis of Chalcone Derivatives from Fluorinated Benzaldehydes

| Fluorobenzaldehyde Precursor | Solvent | Primary Product | Reaction Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,4,5-Trifluorobenzaldehyde | MeOH | (E)-3-(2,5-Difluoro-4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | Condensation & SNAr | 63 | acgpubs.org |

| 2,4,5-Trifluorobenzaldehyde | THF | (E)-1-(2,4,6-Trimethoxyphenyl)-3-(2,4,5-trifluorophenyl)prop-2-en-1-one | Condensation | 89 | acgpubs.org |

| 2,4,6-Trifluorobenzaldehyde | MeOH | (E)-3-(2,6-Difluoro-4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | Condensation & SNAr | 70 | acgpubs.org |

| 2,4,6-Trifluorobenzaldehyde | THF | (E)-1-(2,4,6-Trimethoxyphenyl)-3-(2,4,6-trifluorophenyl)prop-2-en-1-one | Condensation | 92 | acgpubs.org |

Structure-Reactivity and Structure-Property Relationship Studies of Derivatives

Understanding the relationship between a molecule's structure and its reactivity or properties is a fundamental goal of chemical science. For derivatives of 2,4-difluoro-6-methoxybenzaldehyde, these studies often focus on how substituents influence reaction outcomes and key physicochemical properties like lipophilicity.

The reactivity of substituted benzaldehydes in nucleophilic aromatic substitution (SNAr) reactions has been a key area of investigation. In the synthesis of chalcones from highly fluorinated benzaldehydes, the solvent's nature was found to be a critical determinant of the reaction pathway. acgpubs.org The use of methanol, a nucleophilic solvent, led to the substitution of a para-fluorine atom with a methoxy group, whereas the aprotic solvent THF yielded the expected condensation product without substitution. acgpubs.org This demonstrates a clear structure-reactivity relationship where the reaction conditions, in concert with the substrate's electronic properties (activated by multiple fluorine atoms), dictate the final product. acgpubs.org

In another study focusing on [18F]fluorination, the position of a methoxy group on a nitrobenzaldehyde precursor was shown to influence radiochemical yields. researchgate.net Methoxy groups positioned meta to the nitro leaving group resulted in high yields, comparable to non-substituted nitrobenzaldehydes. researchgate.net This highlights the electronic interplay between substituents in determining the susceptibility of the aromatic ring to nucleophilic attack.

Table 2: Effect of Substituents on Estimated Lipophilicity (log P) of Fluorinated Aromatic Compounds

| Fluorination | Para Substituent | Effect on Lipophilicity (log P) | Reference |

|---|---|---|---|

| Monofluorinated (CFH₂) | Methoxy (electron-donating) | Lower log P compared to nitro-substituted analog | lincoln.ac.uk |

| Monofluorinated (CFH₂) | Nitro (electron-withdrawing) | Higher log P compared to methoxy-substituted analog | lincoln.ac.uk |

| Trifluorinated (CF₃) | Methoxy or Nitro | Increased log P compared to mono- and difluorinated analogs | lincoln.ac.uk |

Systematic Variations of Fluorination Patterns and Methoxy Substitutions

Systematic variation of the number and position of fluorine and methoxy groups on the benzaldehyde (B42025) ring is a powerful strategy to probe their effects on chemical behavior. This approach allows researchers to map out structure-activity relationships and gain a deeper understanding of the electronic and steric contributions of each substituent.

A clear example of this is the study of chalcone synthesis where benzaldehydes with one, two, or three fluorine atoms were used. acgpubs.org It was observed that mono-fluorine-substituted benzaldehydes did not undergo the SNAr reaction even in methanol. acgpubs.org However, when di- and tri-fluorine-substituted benzaldehydes were used, the increased activation of the ring by multiple electron-withdrawing fluorine atoms facilitated the substitution of the para-fluorine by a methoxy group. acgpubs.org This systematic change in the fluorination pattern directly correlated with the activation of the ring towards nucleophilic attack.

Similarly, studies on the [18F]fluorination of benzaldehydes for applications in positron emission tomography (PET) have systematically explored the impact of substituents. By comparing a series of benzaldehydes with different leaving groups (e.g., nitro, halogen) and with or without a methoxy substituent, researchers could correlate the radiochemical yields with the electronic properties of the aromatic ring. researchgate.net For instance, it was found that the ¹³C-NMR chemical shift of the carbon atom attached to the leaving group showed a good correlation with the [18F]fluorination yield for many, but not all, compounds. researchgate.net This systematic approach helps in optimizing reaction conditions and selecting the best precursors for radiolabeling.

Exploration of Biologically Relevant Derivatives

The unique properties conferred by fluorine and methoxy groups make derivatives of this compound attractive targets for biological investigation. Fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the methoxy group is a common feature in many natural products and drugs. Consequently, this aldehyde is considered a valuable building block for creating potential drug candidates. chemimpex.com

A significant area of exploration is the synthesis of chalcones, a class of compounds known for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The synthesis of novel chalcones bearing both fluorine and methoxy groups from fluorinated benzaldehyde precursors is a direct strategy to create biologically relevant molecules. acgpubs.org The specific substitution pattern on the chalcone's aromatic rings is crucial for its biological function, and thus, the ability to synthesize a variety of substituted analogs is of high importance.

While direct biological studies on derivatives of this compound are specific to proprietary research, the general principle is well-established. For example, a related isomer, 2-hydroxy-4-methoxybenzaldehyde, has been used as a key starting material in the total synthesis of Urolithin M7, a human gut microbiome metabolite of ellagic acid with potential health benefits. wikipedia.org This illustrates how substituted benzaldehydes serve as crucial precursors for complex, biologically relevant molecules. The development of pharmaceuticals and agrochemicals often utilizes such versatile building blocks to generate novel chemical entities with enhanced biological activity. chemimpex.com

Future Research Trajectories and Academic Perspectives

Innovations in Green Synthetic Methodologies

The future synthesis of 2,4-Difluoro-6-methoxybenzaldehyde and its derivatives is expected to be heavily influenced by the principles of green chemistry, moving away from traditional methods that often involve harsh conditions and hazardous reagents. rsc.org Research is anticipated to focus on developing more sustainable and efficient synthetic routes.

Key areas of innovation include:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times for the synthesis of various aromatic aldehydes and their derivatives, often from minutes to hours. eurjchem.comoatext.comresearchgate.netmdpi.com Future studies will likely adapt these techniques for the efficient production of this compound, potentially leading to higher yields and cleaner reaction profiles.

Solvent-Free Reactions: Solid-state or solvent-free reactions, such as grinding reactants together with a catalyst, represent a significant step towards greener chemical processes. rsc.orgrsc.orgacs.org This approach minimizes waste and can lead to the formation of unique products. Exploring solvent-free Knoevenagel condensations or other C-C bond-forming reactions starting from this compound is a promising avenue. tandfonline.com

Catalytic Approaches: The development of novel catalysts is central to green chemistry. This includes using benign and recyclable catalysts for formylation, fluorination, and other key transformations. google.comdovepress.com Photocatalytic methods for the direct fluorination of C-H bonds in aldehydes are also emerging as a powerful tool to create acyl fluorides, which are versatile acylating agents. rsc.org Research into selective, low-temperature formylation of difluoroanisole precursors using catalytic amounts of acid could provide a more cost-effective and safer production route. google.com

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages for this compound Synthesis | Relevant Research Areas |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, higher yields, increased purity. eurjchem.comoatext.comresearchgate.net | One-pot conversions, synthesis of heterocyclic derivatives. |

| Solvent-Free Condensation | Reduced waste, high atom economy, simplified purification. rsc.orgrsc.orgacs.org | Knoevenagel and Claisen-Schmidt condensations. rsc.orgtandfonline.com |

| Advanced Catalysis | High selectivity, mild reaction conditions, catalyst recyclability. google.comdovepress.com | Photocatalysis, formylation of fluorinated aromatics. google.comrsc.org |

Expansion into Supramolecular Chemistry and Self-Assembly

The distinct electronic and steric properties of this compound make it an excellent candidate for exploration in supramolecular chemistry and crystal engineering. The fluorine atoms can participate in non-covalent interactions such as hydrogen bonds (C-H···F), halogen bonds, and C-F···π interactions, which are crucial for directing the self-assembly of molecules into well-defined architectures. nih.gov

Future research trajectories in this area are expected to include:

Crystal Engineering: Systematically studying the crystallization of this compound and its derivatives to understand how intermolecular forces guide the formation of specific crystal packing motifs. nih.govrsc.org The interplay between the electron-rich methoxy (B1213986) group and the electron-poor fluorinated ring could lead to novel and predictable supramolecular synthons.

Co-crystal Formation: Creating co-crystals with other molecules, particularly active pharmaceutical ingredients (APIs), to modify their physical properties like solubility and stability. The hydrogen-bonding capabilities of the aldehyde and the various interaction sites of the fluorinated ring provide multiple handles for co-crystal design. nih.gov

Self-Assembled Materials: Investigating the ability of amphiphilic derivatives of this compound to self-assemble in solution. Highly fluorinated compounds are known to form unique assemblies, such as micelles or vesicles, due to fluorous interactions. tandfonline.com These could have applications in drug delivery or as nanoreactors.

Predictive Computational Design for Tailored Applications

Computational chemistry and in silico modeling are becoming indispensable tools for modern chemical research. For this compound, these methods can accelerate the discovery of new derivatives with customized properties, saving significant time and resources.

Prospective applications of computational design include:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of this compound derivatives with their biological activity or physical properties. nih.govmdpi.comnih.gov Such models can predict the efficacy of new, unsynthesized compounds as, for instance, enzyme inhibitors, helping to prioritize synthetic targets. nih.govnih.govmdpi.com

Molecular Docking: Using molecular docking simulations to predict how derivatives of this compound might bind to the active sites of biological targets like enzymes or receptors. nih.govmdpi.comnih.gov This is particularly relevant for drug discovery, where understanding binding modes is crucial for designing more potent and selective therapeutic agents.

Materials Property Prediction: Employing computational models to forecast the electronic, optical, and thermal properties of polymers and other materials derived from this compound. researchgate.net This can guide the rational design of new materials for applications in electronics and optics.

Table 2: In Silico Tools and Their Potential Applications

| Computational Tool | Predicted Property | Potential Application Area |

|---|---|---|

| QSAR | Biological activity (e.g., IC₅₀), physical properties. nih.govmdpi.com | Drug discovery, agrochemical design. |

| Molecular Docking | Binding affinity and mode to biological targets. nih.govnih.gov | Rational drug design, enzyme inhibition studies. |

| DFT/Semi-empirical Methods | Electronic structure, reactivity, spectral properties. researchgate.net | Design of functional materials, reaction mechanism studies. |

Interdisciplinary Collaborations in Chemical Biology and Materials Science

The unique combination of functional groups in this compound makes it a versatile building block that can bridge different scientific disciplines. Future research will likely see increased collaboration between chemists, biologists, and materials scientists to unlock its full potential.

Chemical Biology: The aldehyde group is a reactive handle that can be used to tag biomolecules, while the fluorinated core offers a means for detection via ¹⁹F-NMR. This opens up possibilities for developing:

Fluorescent Probes: Designing derivatives that act as "turn-on" fluorescent probes for detecting specific analytes or enzymatic activities in living cells. nih.govrsc.orgnih.govacs.org The aldehyde can react selectively with certain biological targets, triggering a change in the fluorescence of a tethered reporter molecule.

Bioorthogonal Chemistry: Using the unique reactivity of the aldehyde or other incorporated functional groups to perform chemical reactions in a biological environment without interfering with native processes. rsc.org

Materials Science: The incorporation of fluorine into organic molecules is known to impart desirable properties such as high thermal stability, chemical resistance, and specific optical characteristics. numberanalytics.comnumberanalytics.comresearchgate.netnih.gov Future work could involve using this compound as a monomer or cross-linking agent for:

High-Performance Polymers: Synthesizing novel fluoropolymers with tailored refractive indices, dielectric constants, or thermal stability for use in optics, electronics, and aerospace. numberanalytics.comresearchgate.net

Functional Materials: Creating materials for organic electronics, such as organic light-emitting diodes (OLEDs) or photovoltaic devices, where the electronic properties of the fluorinated aromatic core can be exploited.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,4-Difluoro-6-methoxybenzaldehyde, and what challenges are associated with regioselective fluorination?

- Methodology : The synthesis typically involves fluorination of a pre-functionalized benzaldehyde derivative. For example, starting with 2-methoxybenzaldehyde, sequential electrophilic fluorination at the 2- and 4-positions can be achieved using reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride). Key challenges include avoiding over-fluorination and ensuring regioselectivity. Reaction conditions (temperature, solvent polarity) must be tightly controlled to direct fluorine substitution to the desired positions .

- Data Contradiction : Conflicting reports on fluorination efficiency may arise from solvent effects (e.g., acetonitrile vs. DMF) or competing side reactions. Researchers should validate regioselectivity via NMR and X-ray crystallography .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how can conflicting data from NMR and mass spectrometry be resolved?

- Methodology :

- NMR : and NMR are critical for confirming substituent positions. For example, the methoxy group () at the 6-position shows a singlet in NMR, while fluorine atoms exhibit coupling patterns in NMR .

- LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight but may fail to distinguish isomers. Pairing with IR spectroscopy or computational simulations (e.g., DFT) helps resolve ambiguities .

Advanced Research Questions

Q. How does the electronic effect of the methoxy and fluorine substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodology : The electron-withdrawing fluorine atoms activate the benzene ring toward NAS, while the methoxy group () at the 6-position exerts an ortho/para-directing effect. Density Functional Theory (DFT) calculations can map electron density distributions to predict reactive sites. Experimentally, kinetic studies under varying pH and temperature conditions reveal rate constants for competing substitution pathways .

- Data Contradiction : Conflicting reactivity reports may arise from solvent-dependent stabilization of transition states. Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity, altering regioselectivity .

Q. What computational chemistry approaches (e.g., DFT, molecular docking) are suitable for predicting the reactivity or biological interactions of this compound, and how do these models compare with experimental data?

- Methodology :

- DFT : Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets to calculate Fukui indices for electrophilic/nucleophilic sites. Compare with experimental substitution patterns .

- Molecular Docking : Screen against biological targets (e.g., enzymes) using AutoDock Vina to predict binding affinities. Validate with in vitro assays (e.g., enzyme inhibition) .

- Data Contradiction : Discrepancies between predicted and observed binding energies may arise from solvation effects or protein flexibility. Use molecular dynamics (MD) simulations to account for conformational changes .

Q. What strategies are employed to evaluate the biological activity of this compound derivatives, and how can researchers address discrepancies in bioassay results across different studies?

- Methodology :

- In Vitro Assays : Test derivatives for antimicrobial activity via broth microdilution (MIC values) or cytotoxicity using MTT assays.

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing fluorine with chlorine) to isolate pharmacophores.

Q. In multi-step syntheses involving this compound as an intermediate, how can reaction yields be optimized while minimizing side reactions such as over-fluorination or demethylation?

- Methodology :

- Stepwise Protection : Use temporary protecting groups (e.g., tert-butyldimethylsilyl ether) for the methoxy group during fluorination to prevent demethylation.

- Catalytic Optimization : Employ palladium catalysts for selective cross-coupling reactions. Monitor reaction progress via TLC or inline IR spectroscopy .

Stability and Storage

Q. What are the key stability considerations for storing this compound, and how do environmental factors (light, temperature) affect its degradation kinetics?

- Methodology : Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation. Accelerated stability studies (40°C/75% RH) can model shelf life using HPLC to track aldehyde oxidation or hydrolysis .

- Data Contradiction : Divergent degradation rates reported in literature may reflect impurities (e.g., residual acids). Purify via recrystallization (hexane/ethyl acetate) before storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。